(+)-6-Dodecen-4-olide

Description

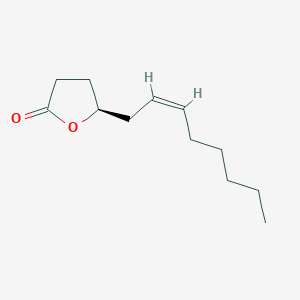

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-[(Z)-oct-2-enyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXOXDSHNXAFEY-JMEBYUIHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H]1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244108 | |

| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63357-98-2 | |

| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63357-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereochemistry, and Isomeric Considerations of 6 Dodecen 4 Olide

Standardized Nomenclatural Variants: (Z)-6-Dodecen-4-olide and cis-6-Dodecen-4-olide

The nomenclature of 6-dodecen-4-olide is specific to its isomeric form. The most commonly cited variant is (Z)-6-dodecen-4-olide, which indicates the configuration of the substituents around the double bond. wikipedia.orgnih.gov The "Z" designation, from the German zusammen (together), signifies that the higher priority groups are on the same side of the double bond. This is often used interchangeably with the term "cis."

Several synonyms are used in scientific literature to refer to this compound, including:

cis-6-Dodecen-4-olide nih.gov

(Z)-Dihydro-5-(2-octenyl)furan-2(3H)-one nih.gov

(6Z)-4-hydroxy-6-dodecenoic acid lactone wikipedia.org

(Z)-dairy lactone nih.gov

The IUPAC preferred name is 5-[(2Z)-Oct-2-en-1-yl]oxolan-2-one. wikipedia.org The alternative isomer, (E)-6-dodecen-4-olide or trans-6-dodecen-4-olide, where the higher priority groups are on opposite sides of the double bond, is not commonly found in nature. internationaljournalssrg.orgresearchgate.net

Stereoisomerism and Enantiomeric Forms: Focus on (S)-(+)-(Z)-6-Dodecen-4-olide

Beyond the geometric isomerism of the double bond, 6-dodecen-4-olide also exhibits stereoisomerism due to a chiral center at the 4-position of the lactone ring. This gives rise to two enantiomeric forms: (R)- and (S)-.

Absolute Configuration and Chiral Purity in Natural Isolates

The (S)-(+)-(Z)-6-dodecen-4-olide enantiomer has been identified in the territorial marking fluid of the male Bengal tiger (Panthera tigris), where it is present in high enantiomeric purity. psu.edu This high level of chiral purity is also observed for other γ- and δ-lactones in the same secretion. psu.edu

This specific enantiomer has also been characterized in the interdigital secretions of the bontebok (Damaliscus pygargus pygargus). psu.edu In contrast, the tarsal tufts of the black-tailed deer (Odocoileus hemionus columbianus) contain a mixture of both the (R)- and (S)-enantiomers of (Z)-6-dodecen-4-olide. psu.edu The lactone is not produced in the tarsal structure itself but is transferred from the deer's urine to the tarsal tuft. psu.edu

Significance of Enantiomeric Ratios in Biological Function

The ratio of enantiomers can be crucial for the biological activity of pheromones. In the black-tailed deer, the (R)- and (S)-enantiomers of (Z)-6-dodecen-4-olide are present in a ratio of 89:11, respectively. psu.edu This specific ratio is believed to be important for olfactory communication between individuals, particularly during the rutting season. wikipedia.orgpsu.edu The compound is secreted in urine and deposited on the tarsal gland, where it conveys information about the animal's dominance, sex, and health status. wikipedia.org

In the case of the Bengal tiger, the high enantiomeric purity of (S)-(+)-(Z)-6-dodecen-4-olide suggests its potential role as a significant component of the pheromonal message, although the exact function of this specific enantiomer in tiger communication is still under investigation. psu.edursc.org The variation in enantiomeric ratios across different species highlights the specificity of chemical signaling in the animal kingdom.

Interactive Data Table: Properties of (Z)-6-Dodecen-4-olide

| Property | Value |

| Chemical Formula | C12H20O2 |

| Molar Mass | 196.286 g/mol |

| Odor | Cheesy, soapy, fatty with a fruity nuance |

| Density | 1.0 ± 0.1 g/cm³ |

| Melting Point | 17.6 °C (estimated) |

| Boiling Point | 311.2 ± 11.0 °C (estimated) |

| Flash Point | 127.5 ± 16.7 °C |

Data sourced from wikipedia.org

Natural Occurrence and Biological Contexts

Occurrence in Mammalian Chemical Communication Systems

(+)-6-Dodecen-4-olide is an important semiochemical, a chemical substance that carries a message, in the animal kingdom. Its presence has been confirmed in the glandular secretions of both herbivores and carnivores, where it is believed to function in territorial marking and other social behaviors.

The compound is a well-documented component of the complex chemical signals used by ungulates.

A significant finding in the study of deer pheromones was the identification of (Z)-6-dodecen-4-olide as the major lipid constituent of the tarsal gland secretion of the Columbian black-tailed deer (Odocoileus hemionus columbianus). Interestingly, this compound is not synthesized within the tarsal gland itself. Instead, it is sequestered from the deer's urine by the specialized hairs of the tarsal tuft during the behavior of rub-urination. In this process, the deer squats while urinating, allowing the urine to flow over the tarsal glands, where the lactone is then concentrated.

| Species | Gland | Compound Identified | Method of Accumulation |

| Odocoileus hemionus columbianus | Tarsal Gland | (Z)-6-Dodecen-4-olide | Extracted from urine during rub-urination |

Research into the chemical ecology of the bontebok (Damaliscus pygargus, also referred to as Damaliscus dorcas dorcas) has led to the identification of this compound in its pedal gland exudate. Specifically, the (Z)-isomer of this compound has been found in the interdigital secretions of the bontebok and its subspecies, the blesbok (Damaliscus dorcas phillipsi). The presence of this lactone in the secretions of glands located on the feet suggests a role in scent marking of the terrain.

| Species | Gland(s) | Compound Identified |

| Damaliscus pygargus (Bontebok) | Pedal and Interdigital Glands | This compound, (Z)-6-Dodecen-4-olide |

| Damaliscus dorcas phillipsi (Blesbok) | Interdigital Gland | (Z)-6-Dodecen-4-olide |

The chemical complexity of tiger communication has been partially elucidated through the analysis of their territorial marking fluid. In the male Bengal tiger (Panthera tigris), the γ-lactone (S)-(+)-(Z)-6-dodecen-4-olide has been identified as one of nearly one hundred volatile compounds. This compound was found to be present in high enantiomeric purity, suggesting a specific biological function, likely as a component of the tiger's pheromonal signaling system.

Isolation from Ungulate Exocrine Glandular Secretions

Presence in Microbial Metabolomes

Beyond the animal kingdom, this compound and its isomers are also produced by microorganisms.

The yeast Sporobolomyces odorus is known for its production of various aroma compounds, including lactones. Studies have demonstrated that this yeast produces both enantiomers of (Z)-6-γ-dodecenolactone. Research into the biosynthesis of this compound in S. odorus has revealed that oleic acid serves as a precursor, indicating a specific metabolic pathway for its production in this microorganism. capes.gov.br

Isolation from Plant Matrices and Other Natural Sources

Detection in Polianthes tuberosa (Tuberose)

This compound, specifically the (Z)-isomer, has been identified as a trace volatile component in the absolute of Polianthes tuberosa, a perennial plant renowned in the perfume industry for its potent floral fragrance. wikipedia.orgtinkturenpresse.de The absolute, a concentrated aromatic oil obtained by solvent extraction, possesses a complex chemical profile. Within this profile, six specific unsaturated γ-lactones were identified for the first time in tuberose absolute, one of which was (Z)-6-dodecen-4-olide. tinkturenpresse.de

| Compounds Identified in Polianthes tuberosa Absolute |

| (Z)-6-dodecen-4-olide |

| (Z)-5-octen-4-olide |

| (Z)-5-decen-4-olide |

| (Z)-6-nonen-4-olide |

| (Z,Z)-6,9-dodecadien-4-olide |

| Tuberolide |

| (R)-delta decalactone |

| (S)-jasmine lactone |

| (R)-tuberolactone |

| (R)-massoialactone |

| Methyl benzoate |

| Benzyl benzoate |

Identification in Fruit Volatiles (e.g., Peach)

The aroma of peach (Prunus persica) is a complex mixture of approximately 100 different volatile substances, including aldehydes, alcohols, esters, terpenoids, and lactones. oup.com Lactones are particularly significant, known for imparting the characteristic 'peach-like' and 'sweet' aroma profile. oup.com Among the various lactones identified in peach volatiles is (Z)-6-dodecen-4-olide. oup.com

| Selected Volatile Lactones Identified in Peach Fruit | Odor Description |

| (Z)-6-dodecen-4-olide | Fatty, waxy, creamy, dairy-like oup.com |

| γ-Decalactone | Key contributor to "peach-like" aroma oup.comresearchgate.netfrontiersin.org |

| δ-Decalactone | Contributes to "peach-like" aroma researchgate.netmdpi.com |

| γ-Dodecalactone | Fruity aroma contributor frontiersin.orgmdpi.com |

| γ-Octalactone | Fruity aroma contributor researchgate.netfrontiersin.org |

| γ-Hexalactone | Fruity aroma contributor frontiersin.org |

Occurrence in Dairy Products as a Natural Constituent

(Z)-6-Dodecen-4-olide, often referred to as "dairy lactone," is a naturally occurring volatile compound found in various dairy products. wikipedia.orgsoda.co.jp It is recognized as an important aroma component in butter, milk, and cream. soda.co.jpgoogle.com The sensory contribution of this lactone is concentration-dependent; in small amounts, it imparts a creamy, cheesy, and fatty flavor with subtle floral nuances. wikipedia.org

Research into the flavor components of dairy has highlighted the role of this specific lactone. For example, analysis of French fermented butter revealed that trace quantities of cis-6-dodecen-4-olide have an enhancing effect on the characteristic body, milky flavor, and sweetness of the butter. soda.co.jp Its presence is considered a key part of the authentic flavor profile of these products, leading to significant interest in its application for dairy-based flavorings. soda.co.jpgoogle.com

| Product | Role of (Z)-6-Dodecen-4-olide |

| Butter / Sweet Cream Butter Oil | Important aroma component, enhances body, milky flavor, and sweetness soda.co.jpgoogle.com |

| Milk | Contributes to creamy, fatty flavor profile soda.co.jpgoogle.com |

| Cream | Contributes to creamy, fatty flavor profile soda.co.jp |

| Cheese | Contributes to cheesy, fatty flavor profile soda.co.jp |

Biosynthesis and Metabolic Pathways

Microbial Biosynthetic Routes

Microorganisms, particularly yeasts and some bacteria, are capable of producing (+)-6-dodecen-4-olide through the biotransformation of unsaturated fatty acids. This process is a multi-step cascade involving precursor uptake and a sequence of enzymatic reactions.

The microbial synthesis of this compound predominantly utilizes unsaturated fatty acids, with linoleic acid being a key and well-studied precursor. acs.orgmdpi.com Various microorganisms can process substrates like plant oils, which are rich in these fatty acids. researchgate.net For instance, soybean oil, which contains a high concentration of linoleic acid, has been shown to be a suitable substrate for fungi to produce lactones, including cis-6-dodecen-4-olide. mdpi.com

The general pathway begins with the liberation of fatty acids from triglycerides in plant oils by microbial lipases. researchgate.net Once freed, the linoleic acid molecule undergoes its first major transformation. Studies using the yeast Sporobolomyces odorus and bacteria such as Lactobacillus plantarum and Pseudomonas sp. have demonstrated that linoleic acid is converted into the intermediate 10-hydroxy-12(Z)-octadecenoic acid. researchgate.netresearchgate.netgoogle.com This initial hydroxylation is a critical step that prepares the fatty acid for subsequent chain shortening.

Table 1: Microbial Strains and Precursors in 6-Dodecen-4-olide Biosynthesis

| Microbial Strain | Precursor(s) | Key Intermediate(s) | Reference(s) |

|---|---|---|---|

| Sporobolomyces odorus | Linoleic Acid | Deuterium labelled (Z)-6-dodecen-4-olide | acs.org |

| Pseudomonas sp. NRRLB-2994 | Linoleic Acid (from Safflower Oil) | 10-hydroxy-12(Z)-octadecenoic acid | researchgate.netresearchgate.net |

| Yarrowia lipolytica ATCC34088 | 10-hydroxy-12-octadecenoic acid | 4-hydroxy-6-dodecenoic acid | researchgate.netresearchgate.net |

| Lactobacillus plantarum | Linoleic Acid | 10-hydroxy-12-octadecenoic acid | google.com |

The conversion of linoleic acid to this compound proceeds through a defined sequence of enzymatic reactions: hydroxylation, β-oxidation, and lactonization.

Hydroxylation: The first enzymatic step is the hydration of the double bond at the 9-position of linoleic acid. google.com This reaction is catalyzed by a hydratase, which introduces a hydroxyl group at the C-10 position, forming 10-hydroxy-12(Z)-octadecenoic acid. researchgate.netgoogle.com Some researchers also propose the involvement of lipoxygenases or epoxygenases in creating a hydroxylated fatty acid intermediate. mdpi.com

Beta-Oxidation: The resulting 18-carbon hydroxy fatty acid is then subjected to the peroxisomal β-oxidation pathway. mdpi.comresearchgate.net This is a cyclic process where the fatty acid chain is shortened by two carbon atoms with each cycle. For the synthesis of a 12-carbon lactone from an 18-carbon precursor, three cycles of β-oxidation are required. This metabolic shortening converts 10-hydroxy-12(Z)-octadecenoic acid into 4-hydroxy-6-dodecenoic acid. researchgate.netresearchgate.net

Lactonization: The final step is the intramolecular cyclization, or lactonization, of 4-hydroxy-6-dodecenoic acid. researchgate.net This reaction forms the stable five-membered γ-lactone ring characteristic of 6-dodecen-4-olide. This process can occur spontaneously under acidic conditions; for example, by lowering the pH of the culture medium. mdpi.comresearchgate.netresearchgate.net However, the potential role of a specific enzyme (an esterase or lactonase) in catalyzing this final ring-closure in vivo is also considered, though not fully elucidated. mdpi.com

Table 2: Key Enzymatic Steps in the Microbial Production of 6-Dodecen-4-olide

| Step | Reaction | Substrate | Key Enzyme Class (Proposed) | Product | Reference(s) |

|---|---|---|---|---|---|

| 1 | Hydroxylation | Linoleic Acid | Hydratase / Lipoxygenase | 10-hydroxy-12(Z)-octadecenoic acid | mdpi.comresearchgate.netgoogle.com |

| 2 | Chain Shortening | 10-hydroxy-12(Z)-octadecenoic acid | Acyl-CoA Oxidase, Thiolase | 4-hydroxy-6-dodecenoic acid | mdpi.comresearchgate.netresearchgate.net |

| 3 | Cyclization | 4-hydroxy-6-dodecenoic acid | Spontaneous (acid-catalyzed) or Lactonase | This compound | mdpi.comresearchgate.net |

The biological activity and sensory properties of chiral molecules like this compound are intrinsically linked to their absolute configuration. Microorganisms employ highly stereoselective enzymes to control the chirality of the final lactone product. d-nb.info

The development of methods for the stereoselective synthesis of chiral lactones is a significant area of research. mdpi.comfrontiersin.orgnih.gov This is often achieved through the microbial oxidation of precursor diols or the reduction of γ-oxoacids. nih.gov For example, various yeast and bacteria strains are known to catalyze the stereoselective oxidation of meso-diols to produce optically active lactones. mdpi.com Alcohol dehydrogenases (ADHs) are key enzymes in these transformations, demonstrating high stereoselectivity by preferentially acting on one enantiomer of a racemic substrate or creating a specific stereocenter. nih.govnih.gov

In one study, the biotransformation of (S)-13-hydroxy-(Z,E)-9,11-octadecadienoic acid resulted in optically pure (R)-δ-decalactone, indicating an inversion of the stereochemical configuration. acs.org This inversion was attributed to an oxidation of the initial secondary hydroxy group to a keto group, followed by a subsequent, highly enantioselective reduction to form the final (R)-configured alcohol, which then lactonizes. acs.org This mechanism highlights the sophisticated enzymatic machinery that microorganisms use to exert precise control over the stereochemistry of the products they synthesize.

Proposed Biosynthetic Mechanisms in Higher Eukaryotes

(Z)-6-Dodecen-4-olide has been identified as a semiochemical in several higher eukaryotes, including the Columbian black-tailed deer (Odocoileus hemionus columbianus) and the bontebok antelope (Damaliscus pygargus), where it functions as a pheromone. internationaljournalssrg.orgwikipedia.org In these animals, the compound is found in glandular secretions. wikipedia.org

While the complete biosynthetic pathway in these mammals has not been definitively elucidated, a plausible mechanism can be proposed based on pathways identified in other organisms, such as insects. In longwing tropical butterflies, for example, macrocyclic lactones are believed to be biosynthesized from endogenous fatty acids like linoleic and oleic acid. rsc.org The proposed key step in this process is an internal oxidation of the fatty acid chain, likely catalyzed by lipoxygenase enzymes, to create a hydroxy fatty acid. rsc.org

Following this model, it is hypothesized that in mammals, endogenous linoleic acid is similarly oxidized to form a specific hydroxy fatty acid intermediate. This intermediate would then undergo chain shortening via the β-oxidation pathway, analogous to the microbial route. The resulting C12 hydroxy-acid precursor would finally undergo lactonization to yield (Z)-6-dodecen-4-olide. This proposed pathway suggests a conserved strategy across different biological kingdoms for the synthesis of bioactive lactones from common fatty acid building blocks.

Compound Index

Chemical Synthesis and Derivatization Strategies

Racemic Syntheses of 6-Dodecen-4-olide

The synthesis of racemic forms of (Z)-6-dodecen-4-olide has been reported through various methods. researchgate.netinternationaljournalssrg.org These approaches typically involve the construction of the γ-lactone ring and the introduction of the cis-alkene functionality without the use of chiral catalysts or starting materials, thus yielding a mixture of both the (R)- and (S)-enantiomers. While specific pathways to the racemate are less detailed in recent literature, which prioritizes enantioselectivity, general methods for lactone synthesis starting from achiral precursors would produce the racemic compound. Biotechnological routes have also been explored, for instance, using microorganisms to convert precursors like linoleic acid into the target lactone, sometimes as part of a mixture of related compounds. google.comcnr.it

Enantioselective and Stereocontrolled Syntheses of (+)-6-Dodecen-4-olide

Achieving the specific (+)-enantiomer, also denoted as (S)-(+)-(Z)-6-dodecen-4-olide, requires precise control over the stereochemistry at the C4 chiral center. psu.edu This has been accomplished through several strategic approaches.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy is particularly effective when the target molecule's structure is related to a common chiral building block. wikipedia.orgnih.gov

A notable synthesis of (4S, 6Z)-6-dodecen-4-olide begins with (R)-epichlorohydrin, a commercially available chiral epoxide. internationaljournalssrg.orginternationaljournalssrg.org The key steps in this route are:

Condensation: (R)-epichlorohydrin is reacted with the 1-heptyne (B1330384) magnesium complex to form the chiral chlorohydrin intermediate, (R)-1-chloro-4-nonyn-2-ol, with high enantiomeric purity (97% ee). internationaljournalssrg.org

Lactonization: The chlorohydrin is then condensed with dimethyl malonate, which undergoes spontaneous lactonization to produce an α-carbomethoxy-γ-heptyn-γ-lactone. researchgate.netinternationaljournalssrg.org

Decarboxylation: Subsequent hydrolysis and heating lead to decarboxylation, yielding the (S)-decarboxylactone intermediate. researchgate.netinternationaljournalssrg.org

Hydrogenation: The final step is the stereoselective reduction of the alkyne to a cis-alkene using a Lindlar catalyst, which produces the target (4S, 6Z)-6-dodecen-4-olide. researchgate.netinternationaljournalssrg.org

Another established chiral pool approach uses glutamic acid. The individual enantiomers of various γ-lactones have been prepared starting from either L-glutamic acid for the (R)-series or D-glutamic acid for the (S)-series. researchgate.net This method involves converting the glutamic acid into a chiral tetrahydrofurancarboxaldehyde, followed by the introduction of the side chain via a Wittig reaction and subsequent hydrogenation. researchgate.net A highly flexible synthesis for chiral γ-lactones with excellent enantiomeric purity (>99% ee) also starts from chiral 1,2-oxiranes, which are alkylated and then undergo oxidative degradation to form the lactone ring. researchgate.net

Asymmetric synthesis introduces chirality into a molecule from achiral or racemic precursors through the use of a chiral catalyst or auxiliary. nih.gov For γ-lactones, these methods often involve asymmetric hydrogenation, alkylation, or other enantioselective transformations.

A convergent and enantioselective synthesis for related lactones involves the coupling of an organozinc reagent to an oxo-ester in the presence of a chiral ligand like (S)- or (R)-BINOL. researchgate.net The resulting alkoxy-ester intermediate is then cyclized to form the lactone. The final cis-double bond is introduced via Lindlar hydrogenation of an alkyne precursor, a common and crucial step for ensuring the correct Z-stereochemistry of the double bond. internationaljournalssrg.orgresearchgate.net The use of chiral ligands in transition metal-catalyzed reactions, such as palladium-catalyzed asymmetric allylation, represents another powerful tool in this field. psu.edu

Biocatalysis, using whole cells of microorganisms or isolated enzymes, also serves as a method for asymmetric induction. For example, the whole cells of Stenotrophomonas nitritireducens can oxidize linoleic acid to 10-hydroxy-12(Z)-octadecanoic acid, a known precursor to (Z)-6-dodecen-4-olide. acs.orgacs.org Further biotransformation using yeast like Yarrowia lipolytica can then form the lactone ring. researchgate.net

For practical applications in the flavor and fragrance industry, synthetic routes must be efficient, cost-effective, and scalable. The synthesis starting from (R)-epichlorohydrin and 1-heptyne is highlighted as a practical process, achieving a total yield of 49% and being described as efficient, safe, and economical. internationaljournalssrg.orginternationaljournalssrg.org This avoids many of the expensive reagents and low-yield steps found in earlier methods. internationaljournalssrg.org

Table 1: Comparison of Selected Synthetic Strategies for this compound

| Strategy | Starting Material | Key Steps/Reagents | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Chiral Pool | (R)-Epichlorohydrin | Grignard reaction, Malonic ester synthesis, Decarboxylation, Lindlar hydrogenation | 49% | 97% | internationaljournalssrg.org, internationaljournalssrg.org |

| Chiral Pool | Chiral 1,2-Oxiranes | Alkylation with Grignard reagents, Oxidative degradation (OsO₄–Oxone) | 57-87% | >99% | researchgate.net |

| Asymmetric Catalysis | Isopropyl 4-oxobutanoate | Enantioselective coupling with 1-decynylethylzinc using (S)-BINOL, Lindlar hydrogenation | Satisfactory | High (not specified) | researchgate.net |

| Biotransformation | Linoleic Acid / Plant Oils | Pseudomonas sp. (hydroxylation), Yarrowia lipolytica (β-oxidation/lactonization) | Variable | Optically active | researchgate.net |

Preparation of Isomeric Analogs (e.g., trans-6-Dodecen-4-olide)

The synthesis of isomeric analogs is crucial for studying structure-activity relationships. The trans isomer of 6-dodecen-4-olide, which has not been found in nature, can be prepared from the cis isomer. researchgate.netinternationaljournalssrg.org This is achieved through a cis-trans isomerization reaction. Specifically, (4S, 6Z)-6-dodecen-4-olide can be converted to (4S, 6E)-6-dodecen-4-olide using p-toluenesulfinic acid (PTSA), which facilitates the isomerization of the double bond without rearranging it. internationaljournalssrg.org This process has been reported with a 64% yield. internationaljournalssrg.orginternationaljournalssrg.org

Chemical Modifications and Analog Preparation for Structure-Activity Studies

The preparation of various analogs of 6-dodecen-4-olide allows researchers to probe how changes in the molecular structure affect its properties, such as aroma and biological activity. Structure-activity relationship (SAR) studies are essential in the field of pheromones, where small structural changes, including stereochemistry, can lead to a complete loss of activity or even antagonistic effects. rsc.org

The synthesis of analogs includes:

Saturated Lactones: The corresponding saturated lactone, dodecan-4-olide, can be synthesized via hydrogenation of the double bond. rsc.org

Varying Chain Length: The synthetic strategies, particularly those using Wittig reactions or Grignard reagents, can be easily adapted to create lactones with different alkyl chain lengths (e.g., γ-octalactone, γ-decalactone). researchgate.netresearchgate.net

Positional Isomers: Modifications to the synthetic route can produce other isomers, such as those with the double bond at a different position in the side chain.

These analogs are used in sensory panel testing to evaluate aroma thresholds and descriptors and in biological assays to determine their effectiveness as pheromones, providing insight into the structural requirements for receptor binding. researchgate.net

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating (+)-6-dodecen-4-olide from complex mixtures and for differentiating between its stereoisomers. Gas chromatography, in particular, stands out as a powerful tool in the analysis of this volatile lactone.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC allows for both the quantification and identification of the compound. High-resolution gas chromatography (HRGC), which utilizes capillary columns with smaller internal diameters and longer lengths, offers superior separation efficiency, enabling the resolution of complex mixtures and the accurate determination of this compound. The selection of the stationary phase of the GC column is critical and is often based on polarity to achieve optimal separation from other volatile compounds present in the sample matrix.

The enantiomeric purity of 6-dodecen-4-olide is a critical factor, as the sensory properties of the enantiomers can differ significantly. Chiral gas chromatography is the definitive method for separating and quantifying the individual enantiomers, (+) and (-), of 6-dodecen-4-olide. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Modified cyclodextrins are commonly used as chiral selectors in the stationary phase for the analysis of lactones. For instance, heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been successfully utilized as a chiral stationary phase for the enantioselective analysis of various lactones, including 6-dodecen-4-olide. The separation of the (R)- and (S)-enantiomers allows for the calculation of the enantiomeric excess (ee), which is a crucial parameter in flavor chemistry and in monitoring stereoselective synthesis. The elution order of the enantiomers can depend on the specific CSP used.

| Parameter | Description | Reference |

| Technique | Chiral Gas Chromatography | |

| Chiral Selector | Modified Cyclodextrins | |

| Application | Separation and quantification of (+) and (-) enantiomers of 6-dodecen-4-olide | |

| Outcome | Determination of enantiomeric excess (ee) |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for providing detailed information about its molecular framework. These methods are often used in conjunction with chromatographic separation.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification of 6-dodecen-4-olide. The mass spectrometer ionizes the molecule and then separates the ions based on their mass-to-charge ratio, generating a unique fragmentation pattern that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of 6-dodecen-4-olide typically shows a characteristic fragmentation pattern that aids in its identification. Key fragments can arise from the cleavage of the side chain and the opening of the lactone ring. The molecular ion peak (M+), corresponding to the molecular weight of the compound, may also be observed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals for the protons on the lactone ring and the dodecenyl side chain are characteristic of the 6-dodecen-4-olide structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shift of the carbonyl carbon in the lactone ring is a particularly diagnostic feature. The signals for the olefinic carbons and the carbons of the alkyl chain further confirm the structure.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring. This typically appears in the region of 1770-1780 cm⁻¹. Other absorption bands corresponding to C-O stretching and C-H stretching of the alkyl and alkenyl groups will also be present, providing further confirmation of the structure.

| Technique | Key Observables for this compound | Reference |

| GC-MS | Molecular ion peak and characteristic fragmentation pattern | |

| ¹H NMR | Chemical shifts and coupling constants of protons on the lactone ring and side chain | |

| ¹³C NMR | Chemical shift of the carbonyl carbon and other carbons in the molecule | |

| FTIR | Strong absorption band for the γ-lactone carbonyl (C=O) stretch |

Advanced Methods for Trace Analysis and Complex Mixture Characterization (e.g., AROMATCH technology)

A significant challenge in flavor analysis is that a vast number of volatile compounds can be identified in a food matrix, yet only a select few actually contribute to the perceived aroma. researchgate.net Certain compounds, even at very low concentrations, are highly impactful due to their extremely low odor thresholds. researchgate.net Consequently, modern analytical strategies focus not just on identification and quantification, but also on determining the sensory relevance of each compound.

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)

A cornerstone of modern flavor research is Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS). nih.gov This powerful technique integrates three distinct processes: gas chromatography (GC) for separating volatile compounds, mass spectrometry (MS) for chemical identification, and olfactometry (O) for sensory detection by a human assessor. researchgate.netnih.gov As the separated compounds exit the GC column, the effluent is split into two paths. One path leads to the MS detector, which provides structural information for identification, while the other leads to a sniffing port where a trained panelist can assess the odor and its intensity. researchgate.net

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToF-MS)

For exceptionally complex mixtures, two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. In this technique, compounds pass through two different columns with distinct stationary phases. nih.gov This comprehensive separation drastically reduces co-elution, where multiple compounds exit the column at the same time, which is a common problem in the analysis of complex samples like food extracts.

When coupled with a Time-of-Flight Mass Spectrometer (ToF-MS), which offers high sensitivity and rapid data acquisition, the technique becomes GC×GC-ToF-MS. nih.gov This method is particularly adept at trace analysis, capable of identifying compounds that might be missed by conventional GC-MS due to their low concentration or being masked by more abundant components. nih.gov For instance, in studies of Maillard reaction products, GC×GC-ToF-MS identified ketones and acids that were not detected by standard GC-MS, highlighting its superior sensitivity for characterizing complex flavor systems. nih.gov

AROMATCH® Technology

A specialized example of an advanced analytical approach is the AROMATCH® technology. This proprietary methodology was utilized to investigate the nuanced flavor profile of French fermented butter. Through this technology, it was discovered that trace quantities of cis-6-dodecen-4-olide play a crucial role in enhancing the characteristic body, milky flavor, and sweetness of the butter. soda.co.jp This finding underscores the importance of trace components in defining a product's signature flavor and demonstrates the capability of targeted technologies like AROMATCH® to elucidate the function of specific molecules within a complex food system. soda.co.jp The discovery identified cis-6-dodecen-4-olide, a lactone with a dairy and fatty odor nuanced with fruity notes, as a key contributor to the desirable sensory qualities of fermented butter. soda.co.jp

The table below summarizes the advanced analytical methods used for trace flavor analysis.

| Analytical Technique | Principle | Application in Flavor Analysis | Relevance to this compound |

| GC-O-MS | Combines gas chromatographic separation with simultaneous mass spectrometric and human olfactometric detection. researchgate.netnih.gov | Identifies which volatile compounds in a complex mixture are aroma-active and contribute to the sensory profile. researchgate.net | Can determine the specific odor contribution of this compound in dairy products and other foods. |

| GC×GC-ToF-MS | Utilizes two sequential GC columns with different selectivities for enhanced separation, coupled with a high-speed mass spectrometer. nih.gov | Provides superior resolution and sensitivity for analyzing trace compounds in highly complex matrices like food extracts. nih.gov | Enables detection and quantification of trace levels of this compound that may be missed by other methods. |

| AROMATCH® | A proprietary analytical technology for detailed flavor analysis. soda.co.jp | Used to identify key trace compounds and their specific sensory impact on a product's flavor profile. soda.co.jp | Specifically used to discover the flavor-enhancing effect of trace amounts of cis-6-dodecen-4-olide in fermented butter. soda.co.jp |

Biological Activities and Mechanisms of Action Non Clinical

Role as a Pheromone and Semiochemical

(+)-6-Dodecen-4-olide, particularly its (Z)-isomer, serves as a crucial signaling molecule in the animal kingdom. It is secreted by several species of even-toed ungulates and functions as a pheromone, conveying complex social and physiological information. wikipedia.org

Research has identified (Z)-6-Dodecen-4-olide as a key pheromone in the olfactory communication of the Columbian black-tailed deer (Odocoileus hemionus columbianus). wikipedia.org During the rutting season, males secrete the compound into their urine. This scent-marked urine is then deposited onto the tarsal gland, a tuft of hair on the deer's leg, through a specific behavior known as rub-urination. wikipedia.org The volatile nature of the lactone allows the scent to disseminate into the environment, acting as a signal to other deer in the vicinity. In higher concentrations, it contributes to the strong, musky odor characteristic of these animals during the rut. wikipedia.org

The role of (Z)-6-Dodecen-4-olide extends beyond deer to other mammalian species. It has been identified in the interdigital and pedal gland secretions of the bontebok (Damaliscus pygargus) and the blesbok (Damaliscus pygargus phillipsi). wikipedia.org In these antelope species, the compound is believed to transmit vital information regarding an individual's dominance status, sex, and health condition. wikipedia.org The daily replenishment of this secretion ensures the continuous maintenance of a pungent scent signal. wikipedia.org This form of chemical communication is essential for social structuring and reproductive processes within the herd.

Table 1: Pheromonal Activity of (Z)-6-Dodecen-4-olide in Mammals

| Species | Gland/Source of Secretion | Behavior Modulated / Information Conveyed |

| Columbian black-tailed deer (Odocoileus hemionus columbianus) | Tarsal gland (via urine) | Olfactory communication during rut, signaling presence. |

| Bontebok (Damaliscus pygargus) | Interdigital and pedal glands | Carries information on dominance status, sex, and health. |

| Blesbok (Damaliscus pygargus phillipsi) | Interdigital and pedal glands | Carries information on dominance status, sex, and health. |

The compound is intrinsically linked to specific scent-marking behaviors. In Columbian black-tailed deer, the presence of (Z)-6-Dodecen-4-olide is a direct result of the rub-urination behavior. wikipedia.org This action, where the deer rubs its tarsal glands together while urinating on them, is a deliberate act of scent deposition. The lactone, mixed with other compounds in the urine, creates a complex chemical signature that is then transferred to the environment, for example, at scent posts, serving as a long-lasting signal to other individuals.

Contribution to Aroma and Flavor Profiles

In addition to its role as a semiochemical, this compound is a significant aroma and flavor compound found naturally in various food matrices. wikipedia.orgsoda.co.jp Its organoleptic properties are highly valued in the food and fragrance industries.

Known commercially as Dairy Lactone, the (Z)-isomer of 6-Dodecen-4-olide possesses a complex and desirable sensory profile. wikipedia.orgsoda.co.jp At low concentrations, it is characterized by a creamy, cheesy, and fatty flavor with subtle floral undertones. wikipedia.org Its odor is generally described as dairy-like and fatty, with a distinct fruity nuance. soda.co.jpsoda.co.jp More detailed organoleptic evaluations describe its profile as sweet, waxy, and lactonic. flavscents.comperflavory.com This multifaceted character allows it to impart richness and depth to a variety of products.

Table 2: Organoleptic Profile of (Z)-6-Dodecen-4-olide

| Characteristic | Description | Source(s) |

| Flavor | Creamy, cheesy, fatty with slight floral undertones. | wikipedia.org |

| Fatty, waxy, creamy, dairy-like with lactonic fruitiness (at 5.00 ppm). | perflavory.com | |

| Odor | Dairy, fatty odor with a fruity nuance. | soda.co.jpsoda.co.jp |

| Sweet, fatty, waxy, dairy, creamy, lactonic, fruity. | flavscents.comperflavory.com | |

| Peach-like (in isolation). | soda.co.jp |

This compound is a naturally occurring component in dairy products and certain fruits, significantly influencing their characteristic flavors. wikipedia.org

Dairy Products: This lactone is a key volatile compound found in sweet cream butter oil. wikipedia.org Its presence is crucial for creating the authentic taste of butter, cream, milk, and cheese. soda.co.jpsoda.co.jp In French fermented butter, for instance, trace amounts of (Z)-6-dodecen-4-olide have been found to enhance the characteristic body, milky flavor, and sweetness. soda.co.jpsoda.co.jp

Fruits and Other Foods: The compound is not limited to dairy. It is used to build fruit flavors, particularly for peach and apricot. soda.co.jpsoda.co.jp Furthermore, (Z)-6-dodecen-4-olide has been discovered as a natural aroma component in vanilla beans, contributing to their complex scent profile. soda.co.jp It is also noted as being present in lamb and mushrooms. flavscents.com

Broader Biological Activities

Investigations into Antimicrobial Properties against Bacteria and Fungi

While specific antimicrobial studies on this compound are not extensively documented in publicly available research, the broader class of lactones, to which it belongs, has been the subject of significant investigation for its antimicrobial potential. researchgate.net Lactones are secondary metabolites produced by a variety of organisms, including plants, bacteria, and fungi, and are known to possess a range of biological activities, including antimicrobial effects. researchgate.netnih.gov

The antimicrobial activity of lactones is often attributed to the chemical reactivity of the lactone ring, particularly in unsaturated lactones. The α,β-unsaturated lactones, for instance, can react with nucleophilic groups in biomolecules, such as enzymes and DNA, thereby disrupting cellular functions in microorganisms.

Research has demonstrated the efficacy of various lactones against both bacteria and fungi. For example, some sesquiterpene lactones isolated from plants have shown selective antibacterial activity against Gram-positive bacteria. mdpi.com Fungi are also a rich source of antimicrobial lactones. mdpi.com For instance, penicilactone A, isolated from a mangrove-derived Penicillium species, has exhibited significant antibacterial properties against Staphylococcus aureus. mdpi.com Furthermore, smaller lactone molecules like osmundalactone and 5-hydroxy-hex-2-en-4-olide have demonstrated notable antibacterial activity against multi-drug resistant bacteria. mdpi.com

The following table summarizes the antimicrobial activities of some representative lactones, illustrating the potential of this class of compounds.

| Lactone | Source Organism | Target Microorganism(s) | Observed Effect |

| Penicilactone A mdpi.com | Penicillium sp. TGM112 | Staphylococcus aureus | Antibacterial |

| Osmundalactone mdpi.com | Tapinella atrotomentosa | Acinetobacter baumannii (multidrug-resistant) | Antibacterial |

| 5-hydroxy-hex-2-en-4-olide mdpi.com | Tapinella atrotomentosa | Acinetobacter baumannii (multidrug-resistant) | Antibacterial |

| Rubellin anthraquinones nih.gov | Ramularia collo-cygni | Various bacteria | Antibacterial |

| Periconicin A and B nih.gov | Fungal species | Staphylococcus aureus, Salmonella typhimurium | Antibacterial |

It is plausible that this compound, as a δ-lactone, may also exhibit some degree of antimicrobial activity, a hypothesis that warrants further specific investigation.

General Contributions of Lactones to Biological Systems and Metabolic Pathways

Lactones are integral components of various biological systems and are involved in numerous metabolic pathways. ontosight.ai Their roles are diverse, ranging from signaling molecules to intermediates in primary and secondary metabolism. researchgate.netontosight.ai

In many organisms, lactones are synthesized from fatty acid precursors through pathways such as β-oxidation and subsequent cyclization. researchgate.net For example, the biosynthesis of certain γ-lactones involves the enzyme-catalyzed formation of the lactone ring from a fatty acid derivative. ontosight.ai This connection to fatty acid metabolism highlights their role in the management and conversion of cellular energy stores. ontosight.ai

Lactones also function as signaling molecules. ontosight.ai For instance, some lactones have been shown to be involved in quorum sensing in bacteria, a process of cell-to-cell communication that allows bacteria to coordinate their behavior. researchgate.net In plants, lactones can act as defense compounds against herbivores and pathogens. researchgate.net

The metabolism of lactones, involving their synthesis and degradation by enzymes like lactone synthases and lactonases, is crucial for regulating cellular processes and preventing potential toxicity from lactone accumulation. ontosight.ai This metabolic balance is vital for normal cell growth, differentiation, and survival. ontosight.ai The diverse biological activities of lactones, including antimicrobial, anti-inflammatory, and antitumor properties, underscore their importance as secondary metabolites. researchgate.netnih.gov

Ecological and Biotechnological Significance

Ecological Role in Animal Communication and Behavior

(+)-6-Dodecen-4-olide functions as a pheromone, a chemical signal that triggers specific behavioral or physiological responses in members of the same species. It is a key component in the complex language of olfactory communication used by several mammalian species.

This lactone is a crucial messenger in contexts of reproduction and territoriality. It conveys vital information about an individual's status, health, and readiness to mate, influencing the behavior of other animals.

In the Columbian black-tailed deer (Odocoileus hemionus columbianus), (Z)-6-dodecen-4-olide is secreted in the urine during the rutting season. wikipedia.org The deer performs a behavior known as rub-urination, where urine is deposited onto the tarsal gland, a tuft of hair on the hind legs. wikipedia.orgiucn.org This action charges the hair with the pheromone, which is then dispersed into the environment to communicate with other deer. wikipedia.orgpsu.edu Similarly, the male Bengal tiger (Panthera tigris) uses a marking fluid composed of urine and lipids to signal its presence and mark its territory. psu.eduresearchgate.net The (S)-(+)-(Z)-6-dodecen-4-olide has been identified as a significant constituent of this fluid, suggesting its importance as a component of the tiger's chemical message. psu.eduresearchgate.netdp.tech

Among bovids, such as the bontebok (Damaliscus pygargus) and the blesbok (Damaliscus pygargus phillipsi), (Z)-6-dodecen-4-olide is found in the secretions of the interdigital and pedal glands. wikipedia.orgresearchgate.netcore.ac.uk These secretions are deposited on vegetation as the animals walk, leaving a scent trail that is believed to carry information about dominance status, sex, and health, thereby playing a role in social hierarchy and mate selection. wikipedia.orgwikipedia.org

Table 1: Ecological Role of (Z)-6-Dodecen-4-olide in Animal Communication

| Animal Species | Gland/Source | Behavior | Postulated Function |

| Columbian black-tailed deer (Odocoileus hemionus columbianus) | Tarsal gland (urine) | Rub-urination during rut wikipedia.orgiucn.org | Olfactory communication, Mate searching wikipedia.org |

| Bengal tiger (Panthera tigris) | Marking fluid (urine and lipids) | Scent marking psu.eduresearchgate.net | Territorial marking, Pheromonal communication psu.eduresearchgate.netcore.ac.uk |

| Bontebok (Damaliscus pygargus) | Interdigital and pedal glands | Scent marking from foot glands wikipedia.orgresearchgate.net | Conveying dominance, sex, and health status wikipedia.orgwikipedia.org |

| Blesbok (Damaliscus pygargus phillipsi) | Interdigital and pedal glands | Scent marking from foot glands wikipedia.org | Conveying dominance, sex, and health status wikipedia.org |

| Asian elephant (Elephas maximus) | Not specified | Sex pheromone | Induces sexual behavior in males core.ac.uk |

Pheromones are critical for distinguishing between species, sexes, and individuals. The specific chemical signature of an animal's scent, which includes compounds like this compound, allows for precise recognition. In bovids like the bontebok, the complex mixture of chemicals in glandular secretions, including this lactone, helps animals identify the species, sex, dominance, and health of the individual that left the scent mark. wikipedia.orgwikipedia.org The presence of (S)-(+)-(Z)-6-dodecen-4-olide in high enantiomeric purity in the marking fluid of the male Bengal tiger suggests a highly specific signal. researchgate.netdp.tech This specificity is essential for effective communication, ensuring that the message is correctly interpreted by other tigers, which is crucial for maintaining territories and finding mates. researchgate.netnih.gov

Biotechnological Production and Sustainable Sourcing

The demand for natural flavor and fragrance compounds has spurred the development of biotechnological methods for their production. nih.gov These methods are often preferred over chemical synthesis because they can yield enantiomerically pure products and are perceived as more sustainable, allowing the final product to be labeled as "natural". mdpi.comredalyc.org

Microbial fermentation is a well-established route for producing lactones. redalyc.orgjmbfs.org Various microorganisms, particularly yeasts and fungi, can biotransform substrates like fatty acids into valuable aroma compounds. nih.govmdpi.com For instance, the yeast Sporobolomyces odorus is known to produce cis-6-dodecen-4-olide. jmbfs.orgresearchgate.net

A two-stage microbial process has been developed for the production of natural 6-dodecen-4-olide from plant oils rich in unsaturated fatty acids. researchgate.net In the first stage, Pseudomonas sp. hydroxylates unsaturated fatty acids (like linoleic acid from safflower oil) to produce a hydroxy fatty acid intermediate. researchgate.net In the second stage, this intermediate is converted by the yeast Yarrowia lipolytica into 4-hydroxy-6-dodecenoic acid, which is then lactonized to 6-dodecen-4-olide. researchgate.net Furthermore, a patented fermentation method utilizes food-safe microorganisms like lactic acid bacteria (e.g., Lactobacillus plantarum) and yeasts to produce cis-6-dodecene-4-olide from linoleic acid, highlighting a pathway for direct application in food products. google.com

Table 2: Examples of Microbial Production of 6-Dodecen-4-olide

| Microorganism(s) | Substrate(s) | Product | Key Process Details |

| Pseudomonas sp. NRRLB-2994 followed by Yarrowia lipolytica ATCC34088 | Plant oils (e.g., Safflower oil) | 6-dodecen-4-olide | Two-stage biotransformation: 1. Hydroxylation of linoleic acid. 2. Partial β-oxidation and lactonization. researchgate.net |

| Sporobolomyces odorus | Fatty acids or oils | cis-6-dodecen-4-olide | Fermentation in broth. Production is affected by the type of oil added. researchgate.net |

| Lactic acid bacteria (e.g., Lactobacillus plantarum) and Yeast | Linoleic acid | cis-6-dodecen-4-olide | Two-step fermentation using food-grade microorganisms. google.com |

| Probiotic strains (e.g., Lactobacillus rhamnosus) | Vegetable oils (e.g., Sunflower oil) | (Z)-6-dodecen-4-olide | One-pot process involving enzymatic hydration and subsequent microbial transformation. cnr.it |

The production of enantiomerically pure compounds is a significant advantage of biotechnological routes, as the biological activity of chiral molecules is often specific to one enantiomer. redalyc.org Enzymatic biotransformations offer high selectivity, which is difficult to achieve through conventional chemical synthesis. redalyc.orgethernet.edu.et

The biosynthesis of lactones from fatty acids involves key enzymatic steps, primarily hydroxylation and chain shortening via the β-oxidation pathway. nih.govmdpi.com Enzymes such as hydroxylases, lipoxygenases, and P450 monooxygenases are crucial for introducing the necessary hydroxyl group onto the fatty acid chain. mdpi.com Recent research has focused on oleate (B1233923) hydratase (OLH) enzymes, which selectively add a water molecule across a double bond in unsaturated fatty acids to create the hydroxy acid precursor. cnr.it

A one-pot process has been developed that uses lipase (B570770) from Candida rugosa for the initial hydrolysis of vegetable oils, followed by the use of probiotic bacterial strains containing oleate hydratases to produce the hydroxy fatty acid. cnr.it Subsequent transformation by the microorganism's metabolic machinery leads to the formation of various lactones, including (Z)-6-dodecen-4-olide, often with high enantiomeric purity. cnr.itdntb.gov.ua The ability to generate the specific (S)-(+) enantiomer found in tiger pheromones, for example, relies on the high stereoselectivity of these enzymatic processes. researchgate.netdp.tech

Potential in Applied Chemical Ecology (e.g., Pest Management Strategies)

Semiochemicals, including pheromones, are powerful tools in applied chemical ecology for managing animal populations, particularly in agriculture and conservation. plantprotection.pl Strategies such as monitoring, mass trapping, and mating disruption are based on manipulating animal behavior through chemical cues. plantprotection.plnsw.gov.auncsu.edu

While this compound is primarily associated with mammalian communication, the principles of its function are applicable to pest management. nih.gov Many related lactone compounds serve as sex or aggregation pheromones for insect pests. cabidigitallibrary.orgrsc.org For example, different lactones are used as pheromones by various scarab beetles and the emerald ash borer. rsc.orgresearchgate.net

The potential application of this compound itself would be in the context of managing the specific mammal species that use it as a pheromone. For instance, it could theoretically be used to monitor populations of deer or to influence their movement patterns. However, its most significant contribution to applied chemical ecology may be as a model compound. Studying its biosynthesis and ecological role provides valuable insights into chemical communication that can inform the development of novel and specific pest management tools for other species, particularly those that use lactones as semiochemicals. plantprotection.plresearchgate.net

Future Research Directions and Unexplored Avenues

Elucidation of Full Biosynthetic Pathways in Mammals and Plants

A significant gap in our knowledge is the complete biosynthetic pathway of (+)-6-dodecen-4-olide in both mammals and plants. In mammals, particularly ruminants, the compound is a known flavor component of milk and is also secreted as a pheromone. wikipedia.org While it is understood to be a lipid derivative, the specific enzymes and metabolic steps leading to its formation from precursor fatty acids remain to be fully elucidated. Future research should focus on identifying the specific desaturases, hydroxylases, and lactonizing enzymes involved. Techniques such as genetic manipulation and in vivo and in vitro characterizations could be instrumental in revealing these pathways. nih.gov

In plants, such as the perennial Polianthes tuberosa where it has been isolated, the biosynthetic route is also largely unknown. wikipedia.org Investigating the plant-based synthesis could reveal novel enzymatic mechanisms and potentially provide a sustainable source for this compound. Heterologous reconstitution of biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae or Aspergillus species could be a powerful tool to identify and characterize the responsible genes and enzymes. nih.gov

Comprehensive Structural-Activity Relationship Studies, Including Isomers and Derivatives

The biological activity of this compound is intrinsically linked to its chemical structure. Comprehensive structure-activity relationship (SAR) studies are crucial to understand how modifications to the molecule affect its function. This includes investigating the activity of its various isomers, such as the (E)-isomer, and a range of synthetic derivatives. internationaljournalssrg.orgthegoodscentscompany.com

Key areas for SAR studies include:

Isomeric Specificity: Research has shown that different isomers of a molecule can have varied biological effects. nih.gov Systematic evaluation of the (Z)- and (E)-isomers of 6-dodecen-4-olide, as well as its different enantiomers, is necessary to determine their respective roles in flavor perception and pheromonal communication.

Derivative Synthesis and Evaluation: The synthesis and biological testing of a library of derivatives with modifications at different positions of the lactone ring and the alkyl side chain would provide valuable insights. publons.comrsc.org This could involve altering the length of the side chain, the position and geometry of the double bond, and introducing various functional groups. nih.gov

Computational Modeling: In silico docking studies can complement experimental work by predicting the interactions of different isomers and derivatives with their biological targets, such as olfactory receptors or enzymes. nih.gov

A deeper understanding of SAR will not only clarify the existing biological roles of this compound but also guide the design of novel analogs with enhanced or specific activities for applications in the flavor, fragrance, and agricultural industries. science.gov

Advanced Analytical Techniques for Low-Concentration Detection in Complex Samples

Detecting and quantifying this compound, which often occurs at very low concentrations in complex biological matrices like milk, urine, or plant extracts, presents a significant analytical challenge. wikipedia.orgnih.govmdpi.com The development of more sensitive and selective analytical methods is paramount for advancing research in this area.

Future efforts should focus on:

Advanced Chromatographic and Mass Spectrometric Methods: Techniques such as ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) and gas chromatography with electron ionization mass spectrometry (GC/EI-MS) have shown promise for the detection of similar lactones. mdpi.comresearchgate.net Further optimization of these methods, including sample preparation techniques like solid-phase extraction (SPE), can improve detection limits and reduce matrix effects. researchgate.net

High-Resolution Mass Spectrometry: High-performance liquid chromatography quadrupole time-of-flight mass spectrometry (HPLC/qTOF-MS) offers high accuracy and resolution, making it a powerful tool for the identification and quantification of trace-level compounds in complex samples. nih.gov

Biosensor Development: The creation of highly sensitive biosensors could provide a rapid and specific method for detecting this compound. nih.govresearchgate.net

These advanced analytical techniques will be crucial for accurately mapping the distribution of this compound in different biological systems and for monitoring its formation and degradation. nih.gov

Exploration of Novel Biological Activities and Interactions Beyond Known Roles

While the roles of this compound as a flavor compound and a pheromone are recognized, its full spectrum of biological activities likely extends beyond these functions. wikipedia.org Future research should explore novel biological activities and interactions. For instance, many lactones are known to be involved in quorum sensing in bacteria, a cell-density-dependent gene regulation system. nih.govmdpi.com Investigating whether this compound can modulate quorum sensing could open up new avenues in microbiology and biotechnology.

Furthermore, its presence in both the animal and plant kingdoms suggests the possibility of conserved or convergent biological functions. wikipedia.org Research could explore its potential roles in plant defense, plant-insect interactions, or even as a signaling molecule within mammalian systems beyond pheromonal communication.

Development of Biocatalytic Systems for Enhanced Enantioselective Production

The demand for enantiomerically pure this compound for research and potential commercial applications necessitates the development of efficient and sustainable production methods. Biocatalysis, using whole cells or isolated enzymes, offers a promising green alternative to traditional chemical synthesis. researchgate.net

Future research in this area should focus on:

Microbial Biotransformation: Two-stage microbial biotransformation processes have already been shown to produce 6-dodecen-4-olide from plant oils. elsevierpure.comresearchgate.net Further optimization of microbial strains, such as Pseudomonas sp. and Yarrowia lipolytica, and fermentation conditions can improve yields and efficiency. elsevierpure.comresearchgate.net

Enzyme Discovery and Engineering: Identifying and characterizing novel enzymes, such as lipases and hydroxylases, with high stereoselectivity for the production of the desired (+)-enantiomer is a key objective. researchgate.netgoogle.com Genetic engineering techniques can be employed to improve the stability, activity, and substrate specificity of these enzymes. researchgate.net

Process Optimization: Developing efficient downstream processing techniques for the purification of the final product is also crucial for the economic viability of a biocatalytic process. google.com

Successful development of robust biocatalytic systems will not only provide a sustainable source of this compound but also contribute to the broader field of green chemistry.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying (+)-6-Dodecen-4-olide in natural samples, and how are they validated?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for identification. GC-MS is optimized for volatile compounds using non-polar columns (e.g., DB-5) with temperature gradients (e.g., 50°C to 300°C at 10°C/min). NMR (¹H and ¹³C) confirms structural features, such as the γ-lactone ring and double bond geometry. Validation includes spiking samples with synthetic standards and cross-referencing retention indices or spectral libraries .

Q. How is this compound synthesized in the laboratory, and what are the key challenges in achieving high enantiomeric purity?

- Methodological Answer : A common synthesis route involves lactonization of (Z)-6-dodecenoic acid under acidic conditions. Challenges include controlling stereochemistry at the C4 hydroxyl group and avoiding racemization. Enantioselective synthesis via chiral catalysts (e.g., lipases) or resolution using chiral column chromatography (e.g., Chiralcel OD-H) can achieve >95% enantiomeric excess. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by polarimetry .

Q. What is the ecological role of this compound in ungulate communication systems?

- Methodological Answer : As a pheromone, it is secreted in pedal gland exudates (e.g., in bontebok, Damaliscus dorcas dorcas) for territorial marking. Behavioral assays (e.g., choice tests in controlled environments) and gas chromatography-electroantennographic detection (GC-EAD) are used to validate its bioactivity. Dose-response experiments quantify thresholds for eliciting specific behaviors, such as scent-marking frequency .

Advanced Research Questions

Q. How can iterative computational methods resolve stereochemical ambiguities in this compound, and what are the limitations of current approaches?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants to distinguish (Z) and (E) isomers. Iterative matching of experimental and simulated spectra refines stereochemical assignments. Limitations include computational cost for large molecules and sensitivity to solvent effects in simulations. Cross-validation with X-ray crystallography (if crystallizable) is recommended .

Q. What strategies address contradictions in reported bioactivity data for this compound across species?

- Methodological Answer : Meta-analyses of dose-response curves and species-specific receptor binding assays (e.g., heterologous expression of olfactory receptors in HEK cells) identify interspecies variability. Confounding factors (e.g., matrix effects in glandular secretions) are minimized by purifying compounds to >99% purity via preparative HPLC. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) quantify significance of observed differences .

Q. How can multi-omics approaches (e.g., metabolomics, transcriptomics) elucidate the biosynthetic pathways of this compound in glandular tissues?

- Methodological Answer : Transcriptomic profiling of gland tissue identifies candidate enzymes (e.g., desaturases, cytochrome P450s). Stable isotope tracing (e.g., ¹³C-labeled precursors) maps metabolic flux. Metabolomic networks (via platforms like GNPS) correlate intermediate abundances with enzyme expression levels. CRISPR-Cas9 knockouts in model organisms (e.g., mice engineered with ungulate enzymes) validate pathway steps .

Methodological Considerations

Q. What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions about this compound?

- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

- Feasible : Access to glandular tissue samples via collaborations with wildlife reserves.

- Novel : Investigating interspecies pheromone divergence using phylogenetics.

- Ethical : Compliance with CITES regulations for endangered species .

Q. How are contradictions in literature on synthetic yields addressed through experimental design?

- Answer : Design factorial experiments varying catalysts, temperatures, and solvents. Use response surface methodology (RSM) to optimize conditions. Replicate reactions (n ≥ 3) and report yields with standard deviations. Compare results to prior studies using systematic reviews (PRISMA guidelines) to identify methodological discrepancies (e.g., inert atmosphere use) .

Data Presentation Guidelines

Table 1 : Key Spectral Data for this compound

| Technique | Parameters | Reference |

|---|---|---|

| GC-MS | RT: 14.2 min; m/z: 198 [M]⁺, 85, 57 | |

| ¹H NMR | δ 4.98 (t, J=6.5 Hz, H-6), δ 2.45 (m, H-4) |

Table 2 : Common Pitfalls in Stereochemical Analysis

| Issue | Solution |

|---|---|

| Overlapping NMR signals | Use 2D NMR (COSY, HSQC) or deuteration |

| Computational artifacts | Validate with multiple DFT functionals |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.